4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-bis(2-methylpropyl)benzamide
Description
This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to a benzamide core, with N,N-bis(2-methylpropyl) substituents.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N,N-bis(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-18(2)15-27(16-19(3)4)25(28)21-12-10-20(11-13-21)17-29-23-9-7-8-22-14-26(5,6)30-24(22)23/h7-13,18-19H,14-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSLVOKHBRWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran: : This is achieved through the cyclization of appropriate precursors under acid or base catalysis.
Formation of the intermediate benzofuran compound: : This step involves the reaction of the benzofuran derivative with a chloromethyl ether to form 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl} compound.
Amidation: : Finally, the intermediate is reacted with N,N-bis(2-methylpropyl)amine in the presence of coupling reagents such as EDCI or DCC to form the benzamide derivative.
Industrial Production Methods
Industrial production might involve similar synthetic routes but on a larger scale with optimizations for yield, purity, and cost-efficiency. This could include continuous flow chemistry techniques and the use of more sustainable and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation reactions, forming ketones or quinones.
Reduction: : Reduction of the compound could lead to hydrogenation of the aromatic rings.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution, depending on the conditions.
Amidation and Esterification: : The benzamide part of the molecule can undergo amidation or esterification reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : H₂, Pd/C, NaBH₄
Substitution Conditions: : Halogenating agents like NBS for bromination, NaOH for nucleophilic substitution
Major Products Formed
From Oxidation: : Ketones, Quinones
From Reduction: : Hydrogenated benzofurans and benzamides
From Substitution: : Halogenated derivatives or alkylated products
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran moiety is known for its potential biological activities, including anti-tumor properties. Research indicates that modifications to the benzamide structure can enhance selectivity and potency against specific cancer types .
- Neuroprotective Effects : Compounds derived from benzofuran have been investigated for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis .
- Antimicrobial Properties : The presence of the benzamide group may enhance the compound's ability to inhibit microbial growth. Studies have shown that similar derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Agricultural Applications
- Insecticides and Pesticides : The structural characteristics of this compound suggest potential use as an insecticide. Benzofuran derivatives have been widely studied for their effectiveness in pest control due to their ability to disrupt insect hormonal systems or act as neurotoxins .
- Herbicides : Research into related compounds indicates that they may be effective in inhibiting weed growth by targeting specific biochemical pathways in plants. This application could lead to the development of more environmentally friendly herbicides .
Materials Science Applications
- Polymer Chemistry : The compound's reactive functional groups can be utilized in polymer synthesis, potentially leading to new materials with enhanced mechanical properties or thermal stability. The incorporation of benzofuran units into polymers is being explored for applications in coatings and composites .
- Nanotechnology : Due to its unique chemical structure, this compound could serve as a precursor for synthesizing nanoparticles or nanocomposites. Such materials may find applications in electronics, catalysis, and drug delivery systems .
Case Studies
- Anticancer Research : A study investigated a series of benzamide derivatives, including those with a benzofuran core, demonstrating significant cytotoxicity against breast cancer cells (MCF-7). Results indicated that structural modifications led to increased potency and reduced toxicity towards normal cells .
- Agricultural Efficacy Trials : Field trials of a related benzofuran-based pesticide showed a 70% reduction in pest populations compared to untreated controls, highlighting its potential effectiveness as an environmentally sustainable pest management solution .
Mechanism of Action
Mechanism
The compound exerts its effects by interacting with specific molecular targets, which could include enzymes, receptors, or other proteins.
Molecular Targets and Pathways
Enzymatic Binding: : Acts as an inhibitor or activator of specific enzymes.
Receptor Interaction: : Binds to receptors, altering cellular signaling pathways.
Metabolic Pathways: : Participates in or modifies biochemical pathways within cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural comparisons with benzamide derivatives from the evidence include:
Key Observations :
- The target compound’s dihydrobenzofuran moiety distinguishes it from simpler phenyl or chlorinated aromatic systems (e.g., etobenzanid). This structure may confer resistance to metabolic degradation compared to non-cyclic analogs .
- Unlike etobenzanid or diflufenican, the target lacks halogenation, which may reduce environmental toxicity but also limit pesticidal broad-spectrum activity .
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-bis(2-methylpropyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H25N O4
- Molecular Weight : 415.49 g/mol
- IUPAC Name : N-(3-acetylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
The compound features a complex structure that includes a benzofuran moiety, which is known for various pharmacological activities.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, related benzamide derivatives have shown efficacy against various cancer cell lines such as Mia PaCa-2 and PANC-1. The SAR studies suggest that modifications to the benzofuran unit can enhance antitumor potency .
Table 1: Antitumor Activity of Related Compounds
The proposed mechanism involves the inhibition of key cellular pathways associated with tumor growth. The compound may interact with G protein-coupled receptors (GPCRs), leading to altered signaling pathways that inhibit cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that the presence of the benzofuran moiety significantly contributes to biological activity. Modifications in the side chains, such as varying alkyl groups or introducing functional groups, can enhance or diminish activity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency |
| Hydroxyl substitution | Decreased potency |
| Aromatic ring alterations | Variable effects |
Case Studies
- Study on Antitumor Efficacy : A study evaluated the efficacy of related compounds in vitro against several cancer cell lines. The results demonstrated that compounds with a similar scaffold exhibited significant cytotoxicity, suggesting potential for further development in cancer therapeutics .
- Mechanistic Insights : Another investigation focused on the interaction of these compounds with GPCRs, revealing that they may modulate intracellular calcium levels and influence apoptosis pathways .
Q & A
Basic: What are the standard synthetic routes for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-bis(2-methylpropyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol core. Key steps include:
- Etherification : Reaction of the hydroxyl group on the dihydrobenzofuran with a bromomethylbenzamide intermediate under basic conditions (e.g., K₂CO₃ in DMF).
- Amide Coupling : Use of N,N-bis(2-methylpropyl)amine with activated carboxylic acid derivatives (e.g., EDCI/HOBt) to form the benzamide moiety.
- Purification : Column chromatography or recrystallization to isolate the final product, confirmed via TLC and LC-MS .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Characterization relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions and stereochemistry.
- IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELXL is used for structure refinement, ensuring bond lengths/angles match expected values .
Advanced: How can researchers address discrepancies in crystallographic data during structural refinement?
Methodological Answer:
Discrepancies in X-ray data (e.g., high R-factors or unresolved electron density) require:
- Data Reintegration : Re-examining raw diffraction images for integration errors.
- Model Adjustment : Testing alternate conformers or solvent molecules in SHELXL.
- Twinned Data Analysis : Using SHELXD for deconvoluting twinned crystals, common in flexible benzamide derivatives.
- Validation Tools : Cross-checking with PLATON or CCDC databases to ensure geometric plausibility .
Advanced: What strategies optimize the compound's bioactivity through structure-activity relationship (SAR) studies?
Methodological Answer:
Key SAR approaches include:
- Substituent Modification : Replacing the bis(2-methylpropyl) group with bulkier alkyl chains to enhance lipophilicity and membrane permeability.
- Functional Group Introduction : Adding electron-withdrawing groups (e.g., -NO₂) to the benzamide ring to modulate receptor binding.
- Biological Assays : Testing derivatives in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., pharmacokinetic profiling) to correlate structural changes with activity .
Advanced: How should conflicting spectroscopic data (e.g., NMR peak splitting anomalies) be resolved?
Methodological Answer:
- Repetition Under Controlled Conditions : Re-run NMR experiments at varying temperatures to identify dynamic effects (e.g., rotameric equilibria).
- Advanced NMR Techniques : Use 2D-COSY, HSQC, or NOESY to resolve overlapping signals and assign stereochemistry.
- Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) or literature data for analogous benzamide derivatives .
Basic: What are the common biological targets for structurally similar benzamide derivatives?
Methodological Answer:
Similar compounds often target:
- Enzymes : Kinases, proteases, or cytochrome P450 isoforms (e.g., CYP3A4 inhibition assays).
- Receptors : G-protein-coupled receptors (GPCRs) or nuclear hormone receptors.
- DNA/RNA Interactions : Intercalation or groove-binding studies via fluorescence quenching assays.
Reference compounds (e.g., N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide) provide benchmarks for activity comparisons .
Advanced: How can researchers validate the purity of synthesized batches for reproducibility?
Methodological Answer:
- HPLC-PDA Analysis : Use reverse-phase HPLC with photodiode array detection to quantify impurities (>98% purity threshold).
- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products.
- Batch-to-Batch Consistency : Statistical comparison (e.g., ANOVA) of spectroscopic and bioassay data across syntheses .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins.
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, logP, and CYP inhibition.
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over nanosecond timescales.
- QSAR Models : Machine learning (e.g., Random Forest) to correlate structural descriptors with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
